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Compound of Interest

Compound Name: Butanimine

Cat. No.: B14748675 Get Quote

An In-depth Technical Guide to the Chemical Structure of Butanimine and Its Isomers

Introduction
The term "Butanimine" is not a systematically recognized chemical name and can be

considered ambiguous. It could potentially refer to constitutional isomers of C₄H₉N that contain

a C=N double bond (an imine functional group), such as butan-1-imine or butan-2-imine.

However, in chemical literature and databases, the term is often conflated with the isomeric

amines, butan-1-amine and butan-2-amine, which possess a C-N single bond. This guide

provides a comprehensive overview of the chemical structures and properties of these four

related compounds: the primary amines butan-1-amine and butan-2-amine, and the imines

butan-1-imine and butan-2-imine. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed data and methodologies.

Isomeric Structures of C₄H₁₁N (Amines) and C₄H₉N
(Imines)
The primary amines and imines of butane represent two distinct classes of organic compounds

with different chemical properties and reactivity.

Butan-1-amine and Butan-2-amine are saturated compounds with the molecular formula

C₄H₁₁N. They are primary amines where the amino group (-NH₂) is attached to the first or

second carbon of the butane chain, respectively. Butan-2-amine is chiral and exists as a

racemic mixture of two enantiomers unless a stereospecific synthesis is employed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b14748675?utm_src=pdf-interest
https://www.benchchem.com/product/b14748675?utm_src=pdf-body
https://www.benchchem.com/product/b14748675?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14748675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Butan-1-imine and Butan-2-imine are unsaturated compounds with the molecular formula

C₄H₉N, characterized by a carbon-nitrogen double bond (C=N). They are formed from the

condensation of butanal and butan-2-one with ammonia, respectively.

Below is a visual representation of these isomers.
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Caption: Chemical structures of Butanamine and Butanimine isomers.

Butan-1-amine
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Butan-1-amine, also known as n-butylamine, is a primary amine that is widely used as a

chemical intermediate in the synthesis of pharmaceuticals, pesticides, and rubber chemicals.

Chemical Identifiers and Properties
Property Value

IUPAC Name butan-1-amine[1][2]

CAS Number 109-73-9[1][3]

Molecular Formula C₄H₁₁N[1][3]

Molecular Weight 73.14 g/mol [1][2]

SMILES CCCCN[1][2]

InChI InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3[1][3]

InChIKey HQABUPZFAYXKJW-UHFFFAOYSA-N[1][3]

Appearance
Colorless liquid with a fishy, ammonia-like

odor[1][2]

Density 0.741 g/cm³ at 20°C

Melting Point -49 °C[1]

Boiling Point 78 °C[4]

Solubility in Water Miscible[1][4]

Spectroscopic Data
¹H NMR: The proton NMR spectrum of butan-1-amine in CDCl₃ shows the following

characteristic signals:

δ ~2.7 ppm (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the

amino group (-CH₂-NH₂).

δ ~1.4 ppm (m, 2H): Multiplet for the methylene protons in the middle of the butyl chain (-

CH₂-).
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δ ~1.3 ppm (m, 2H): Multiplet for the other methylene protons in the butyl chain (-CH₂-).

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₃).

δ ~1.1 ppm (s, 2H): A broad singlet for the amino group protons (-NH₂), which can vary in

chemical shift and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum of butan-1-amine exhibits four distinct signals

corresponding to the four carbon atoms in different chemical environments:

δ ~42 ppm: Carbon attached to the nitrogen (-CH₂-NH₂).

δ ~36 ppm: Methylene carbon beta to the nitrogen (-CH₂-).

δ ~20 ppm: Methylene carbon gamma to the nitrogen (-CH₂-).

δ ~14 ppm: Terminal methyl carbon (-CH₃).

IR Spectroscopy: The infrared spectrum of butan-1-amine displays characteristic absorption

bands for a primary amine:

3370 and 3290 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric N-

H stretching vibrations of the primary amine group.[5]

2950-2850 cm⁻¹: Strong absorptions due to C-H stretching of the butyl group.

1650-1580 cm⁻¹: N-H bending (scissoring) vibration.[6]

1250-1020 cm⁻¹: C-N stretching vibration.[6]

Experimental Protocols for Synthesis
Synthesis from 1-Butanol (Reductive Amination): A common industrial method for the synthesis

of butan-1-amine is the reductive amination of 1-butanol.

Reaction: CH₃(CH₂)₃OH + NH₃ → CH₃(CH₂)₃NH₂ + H₂O

Protocol:
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Vapors of 1-butanol and ammonia are passed over a heated catalyst, typically alumina

(Al₂O₃) or a mixed oxide catalyst, at a temperature of 170-200°C under atmospheric

pressure.[7]

The reaction produces a mixture of mono-, di-, and tri-butylamines.

The resulting mixture is cooled and the individual amines are separated by fractional

distillation.

Synthesis from 1-Chlorobutane: Butan-1-amine can also be prepared by the reaction of 1-

chlorobutane with ammonia.

Reaction: CH₃(CH₂)₃Cl + 2 NH₃ → CH₃(CH₂)₃NH₂ + NH₄Cl

Protocol:

A solution of 1-chlorobutane in ethanol is treated with an excess of aqueous or alcoholic

ammonia in a sealed pressure vessel.[7]

The mixture is heated to promote the nucleophilic substitution reaction.

The resulting product mixture contains butan-1-amine, along with di- and tri-butylamine,

and the ammonium chloride salt.

The free amine is isolated by treatment with a strong base, followed by extraction and

distillation.

Butan-2-amine
Butan-2-amine, also known as sec-butylamine, is another primary amine isomer of butanamine.

It is a chiral molecule and is often used as a building block in the synthesis of pharmaceuticals

and agrochemicals.
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Property Value

IUPAC Name butan-2-amine[8]

CAS Number 13952-84-6 (racemic)[8]

Molecular Formula C₄H₁₁N[8]

Molecular Weight 73.14 g/mol [9]

SMILES CCC(C)N[8]

InChI
InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-

2H3[8]

InChIKey BHRZNVHARXXAHW-UHFFFAOYSA-N[8]

Appearance Colorless liquid with a fishy, ammoniacal odor[8]

Density 0.724 g/cm³ at 20°C[9]

Melting Point -104 °C

Boiling Point 63 °C[9]

Solubility in Water Miscible[8]

Spectroscopic Data
¹H NMR: The proton NMR spectrum of butan-2-amine would show more complex splitting

patterns due to the chirality and the presence of a methine group.

δ ~2.8-3.0 ppm (m, 1H): Multiplet for the proton on the carbon bearing the amino group (-

CH(NH₂)-).

δ ~1.5 ppm (m, 2H): Multiplet for the methylene protons (-CH₂-).

δ ~1.1 ppm (d, 3H): Doublet for the methyl group protons adjacent to the chiral center (-

CH(NH₂)CH₃).

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group protons (-CH₂CH₃).

A broad singlet for the -NH₂ protons.
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¹³C NMR: The carbon NMR spectrum of butan-2-amine would show four signals:

δ ~50 ppm: Methine carbon attached to the nitrogen (-CH(NH₂)-).

δ ~30 ppm: Methylene carbon (-CH₂-).

δ ~23 ppm: Methyl carbon adjacent to the chiral center (-CH(NH₂)CH₃).

δ ~10 ppm: Terminal methyl carbon (-CH₂CH₃).

IR Spectroscopy: Similar to butan-1-amine, the IR spectrum of butan-2-amine exhibits:

~3300-3400 cm⁻¹: Two bands for the N-H stretch of the primary amine.

~2850-2950 cm⁻¹: C-H stretching vibrations.

~1580-1650 cm⁻¹: N-H bending vibration.

~1020-1250 cm⁻¹: C-N stretching vibration.

Experimental Protocols for Synthesis
Synthesis via Reductive Amination of Butan-2-one: Butan-2-amine can be synthesized by the

reductive amination of butan-2-one (methyl ethyl ketone).

Reaction: CH₃C(=O)CH₂CH₃ + NH₃ + H₂ → CH₃CH(NH₂)CH₂CH₃ + H₂O

Protocol:

Butan-2-one is reacted with ammonia in the presence of a reducing agent. Common

laboratory reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium

triacetoxyborohydride (NaBH(OAc)₃).

The reaction is typically carried out in a solvent such as methanol or ethanol.

An acid catalyst, such as acetic acid, is often added to facilitate the formation of the

intermediate imine.
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The product is isolated by an aqueous workup to remove salts, followed by extraction and

distillation.

For enantioselective synthesis, a chiral catalyst or a biocatalyst (e.g., an amine

dehydrogenase) can be employed.[7]

Butan-1-imine
Butan-1-imine is the imine derivative of butanal. It is a less common and less stable compound

compared to its amine counterparts.

Chemical Identifiers and Properties
Property Value

IUPAC Name butan-1-imine

CAS Number 4462-81-7

Molecular Formula C₄H₉N

Molecular Weight 71.12 g/mol

SMILES CCCN=C

InChI InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3

InChIKey FGYZDOMCQCMPRW-UHFFFAOYSA-N

Spectroscopic Data
¹H NMR: The expected ¹H NMR signals for butan-1-imine would include a signal for the iminyl

proton (-CH=NH) at a downfield chemical shift, typically in the range of 7-8 ppm. The protons

on the carbon adjacent to the imine group would also be deshielded.

¹³C NMR: The carbon of the C=N double bond would appear significantly downfield in the ¹³C

NMR spectrum, likely in the range of 160-170 ppm.

IR Spectroscopy: The key feature in the IR spectrum of butan-1-imine would be the C=N

stretching vibration, which typically appears in the region of 1640-1690 cm⁻¹. An N-H stretching

band would also be present around 3300 cm⁻¹.
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Experimental Protocols for Synthesis
General Imine Formation: Butan-1-imine can be synthesized by the condensation reaction of

butanal with ammonia.

Reaction: CH₃CH₂CH₂CHO + NH₃ ⇌ CH₃CH₂CH₂CH=NH + H₂O

Protocol:

Butanal is reacted with a source of ammonia, such as a solution of ammonia in an organic

solvent.

The reaction is an equilibrium, and the removal of water is necessary to drive the reaction

towards the imine product. This can be achieved by azeotropic distillation (e.g., using a

Dean-Stark apparatus with toluene as the solvent) or by the use of a dehydrating agent

like anhydrous magnesium sulfate or molecular sieves.[10]

The reaction is typically stirred at room temperature or with gentle heating.[10]

The resulting imine is often used in situ for further reactions due to its potential instability.

Butan-2-imine
Butan-2-imine is the imine formed from butan-2-one and ammonia.
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Property Value

IUPAC Name butan-2-imine[11][12]

CAS Number 53626-93-0[11][12]

Molecular Formula C₄H₉N[11][12]

Molecular Weight 71.12 g/mol [3][12]

SMILES CCC(=N)C[11][12]

InChI
InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-

2H3[11][12]

InChIKey BMMKPGVCTLTADE-UHFFFAOYSA-N[11][12]

Spectroscopic Data
¹H NMR: The ¹H NMR spectrum of butan-2-imine would lack the downfield iminyl proton signal

seen in butan-1-imine. The methyl and methylene groups adjacent to the C=N bond would be

deshielded.

¹³C NMR: The carbon of the C=N double bond in butan-2-imine would also appear significantly

downfield, in a similar range to butan-1-imine (160-170 ppm).

IR Spectroscopy: The IR spectrum would be characterized by a C=N stretching vibration in the

1640-1690 cm⁻¹ region. An N-H stretching band around 3300 cm⁻¹ would also be present.

Experimental Protocols for Synthesis
General Imine Formation from a Ketone: The synthesis of butan-2-imine follows a similar

procedure to that of butan-1-imine, starting from butan-2-one.

Reaction: CH₃C(=O)CH₂CH₃ + NH₃ ⇌ CH₃C(=NH)CH₂CH₃ + H₂O

Protocol:

Butan-2-one is reacted with ammonia.
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Water is removed to drive the equilibrium, for example, by using a dehydrating agent or

azeotropic distillation.

The reaction may be catalyzed by a mild acid.

The product, butan-2-imine, is typically a reactive intermediate.

Conclusion
This technical guide has provided a detailed examination of the chemical structures and

properties of butan-1-amine, butan-2-amine, butan-1-imine, and butan-2-imine, clarifying the

ambiguity associated with the term "Butanimine". For researchers and professionals in the

chemical and pharmaceutical sciences, a clear understanding of the distinct properties and

synthesis routes of these isomers is crucial for their effective application in research and

development. The provided data, presented in structured tables, and the outlined experimental

protocols offer a valuable resource for the study and utilization of these fundamental nitrogen-

containing organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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